molecular formula C12H14FNO2 B6524678 1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1017456-94-8

1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6524678
CAS No.: 1017456-94-8
M. Wt: 223.24 g/mol
InChI Key: OWZYAMCSBBKVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a 2-fluorophenylmethyl substituent at the N1 position and a hydroxymethyl group at the C4 position. The hydroxymethyl group enhances solubility, while the fluorinated aromatic ring may improve bioavailability and target binding through hydrophobic interactions .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)7-14-6-9(8-15)5-12(14)16/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZYAMCSBBKVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves several steps. One common synthetic route includes the reaction of 2-fluorobenzyl bromide with 4-hydroxymethylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidinone ring structure contributes to its overall stability and bioactivity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity in the brain .

Comparison with Similar Compounds

Anti-Alzheimer’s Pyrrolidinone Derivatives

Pyrrolidinone derivatives with modifications at the N1 and C3/C4 positions have been explored as acetylcholinesterase (AChE) inhibitors. Key examples include:

Compound Substituents Anti-AChE Activity (vs. Donepezil) Reference
10b 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl), 1-(4-methoxybenzyl) Superior
18c 1-(3,4-Dimethoxybenzyl), 3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl) Superior
Target Compound 1-(2-Fluorophenyl)methyl, 4-(hydroxymethyl) Not reported

Key Findings :

  • The 4-fluorobenzoyl and trifluoromethyl groups in 10b and 18c enhance AChE inhibition, likely due to increased hydrophobic interactions with the enzyme’s active site .
  • The target compound’s hydroxymethyl group may improve solubility but could reduce potency compared to bulkier substituents like 4-fluorobenzoyl.

Alpha-Adrenolytic and Anti-Arrhythmic Pyrrolidinones

Pyrrolidinones with arylpiperazine or hydroxypropyl groups exhibit cardiovascular activity:

Compound Substituents Alpha-1 AR Affinity (pKi) ED50 (Anti-Arrhythmic) Reference
8 1-[2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazinyl]propyl] 6.71 1.9 mg/kg
Target 1-(2-Fluorophenyl)methyl, 4-(hydroxymethyl) Not reported Not reported

Key Findings :

  • The hydroxypropyl-piperazine moiety in 8 is critical for alpha-1 adrenoceptor (AR) binding and anti-arrhythmic activity .
  • The target compound’s 2-fluorophenylmethyl group may lack the spatial arrangement needed for strong AR interactions, but its hydroxymethyl group could confer milder hypotensive effects.

Structural Analogues with Halogenated Substituents

Halogenated pyrrolidinones vary in reactivity and pharmacokinetics:

Compound Substituents Molecular Weight Key Properties Reference
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone 4-Bromo-2-fluorophenylmethyl 272.12 g/mol High lipophilicity
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one 4-Chloromethylphenyl 209.67 g/mol Reactive chloromethyl group
Target Compound 2-Fluorophenylmethyl, hydroxymethyl 223.23 g/mol Balanced solubility/stability

Key Findings :

  • The target compound’s hydroxymethyl group reduces reactivity compared to chloromethyl/bromo analogues, favoring metabolic stability.

Stereochemical Considerations

The configuration of substituents impacts biological activity:

Compound Substituents Stereochemistry Activity Notes Reference
(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one Phenylethyl, hydroxymethyl S/R Chiral center influences target binding
Target Compound 2-Fluorophenylmethyl, hydroxymethyl Not specified Likeless stereospecific effects

Key Findings :

  • Chiral centers in analogues like the (S/R)-configured compound enhance selectivity for specific receptors .
  • The target compound’s lack of defined stereochemistry may limit its pharmacological precision.

Biological Activity

1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 223.24 g/mol
  • CAS Number : 1017456-94-8

The compound features a pyrrolidinone ring, a hydroxymethyl group, and a fluorinated phenyl moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways within the body. Preliminary studies suggest that:

  • The fluorophenyl group enhances binding affinity to certain neurotransmitter receptors, potentially affecting neurotransmitter release and uptake.
  • The pyrrolidinone structure contributes to the compound's stability and bioactivity, allowing it to modulate various biological processes.

Pharmacological Applications

Research indicates several potential therapeutic applications for this compound:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insight into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
1-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-oneChlorine instead of fluorineVaries in reactivity; potential anti-inflammatory
1-[(2-Bromophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-oneBromine atomDifferent binding affinities; potential neuroactive
1-[(2-Methylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-oneMethyl groupAltered steric effects; potential for varied bioactivity

Case Studies and Research Findings

  • Study on Neurotransmitter Modulation : A recent study explored the effects of similar pyrrolidine derivatives on serotonin and dopamine levels in animal models, indicating that modifications in the aromatic group can significantly influence neurotransmitter dynamics.
    • Findings : Compounds with electron-withdrawing groups (like fluorine) exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrrolidinones, revealing that compounds with hydroxymethyl substitutions showed reduced pro-inflammatory cytokine production in vitro.
    • Results : IC50 values for these compounds ranged from 0.013 to 0.067 μM against various inflammatory markers, suggesting strong anti-inflammatory potential.
  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of related pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli.
    • Results : MIC values ranged from 0.0039 to 0.025 mg/mL for effective compounds, indicating that structural modifications can enhance antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.